molecular formula C25H26N2O3S B185588 N-[4-(AZEPANE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 6049-75-8

N-[4-(AZEPANE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B185588
CAS No.: 6049-75-8
M. Wt: 434.6 g/mol
InChI Key: IXHLUMUDVPSYSE-UHFFFAOYSA-N
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Description

N-[4-(Azepane-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide is a chemical compound with the molecular formula C25H26N2O3S and a molecular weight of 434.6 g/mol This compound is known for its unique structure, which includes an azepane ring, a sulfonyl group, and a biphenyl carboxamide moiety

Preparation Methods

The synthesis of N-[4-(Azepane-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the azepane ring and the sulfonylation of the phenyl group. The biphenyl carboxamide moiety is then introduced through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-[4-(Azepane-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic rings. Common reagents include halides, amines, and thiols.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions, forming carboxylic acids and amines.

Scientific Research Applications

N-[4-(Azepane-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[4-(Azepane-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the NLRP3 inflammasome, a cytosolic multiprotein complex involved in the activation of inflammatory responses. By inhibiting this inflammasome, the compound can reduce the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This mechanism makes it a potential therapeutic agent for treating inflammatory and neurodegenerative diseases .

Comparison with Similar Compounds

N-[4-(Azepane-1-sulfonyl)phenyl][1,1’-biphenyl]-4-carboxamide can be compared with other similar compounds, such as:

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also inhibits the NLRP3 inflammasome but has a different structural scaffold, which may result in varying potency and selectivity.

    N-[4-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide: This compound shares the azepane-sulfonyl-phenyl moiety but differs in the carboxamide group, leading to different chemical and biological properties.

Properties

CAS No.

6049-75-8

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-phenylbenzamide

InChI

InChI=1S/C25H26N2O3S/c28-25(22-12-10-21(11-13-22)20-8-4-3-5-9-20)26-23-14-16-24(17-15-23)31(29,30)27-18-6-1-2-7-19-27/h3-5,8-17H,1-2,6-7,18-19H2,(H,26,28)

InChI Key

IXHLUMUDVPSYSE-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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